diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate
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Overview
Description
Diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate involves several steps. One common method includes the alkylation of secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate . This reaction typically requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate can be compared with similar compounds such as:
3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoyl group but lacks the diethylaminoethyl and azanium components.
N-(3,4,5-Trimethoxybenzoyl)-2-methyl aniline: Similar structure but without the diethylaminoethyl group.
4-Hydroxy-4-oxobut-2-enoic acid: Contains the hydroxy-oxobutenoate moiety but lacks the aromatic and amino components.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
79796-08-0 |
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Molecular Formula |
C27H36N2O8 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C23H32N2O4.C4H4O4/c1-7-24(8-2)13-14-25(19-12-10-9-11-17(19)3)23(26)18-15-20(27-4)22(29-6)21(16-18)28-5;5-3(6)1-2-4(7)8/h9-12,15-16H,7-8,13-14H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GRRAPPZWMNPIDL-BTJKTKAUSA-N |
Isomeric SMILES |
CC[NH+](CC)CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
CC[NH+](CC)CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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